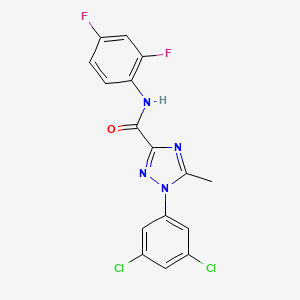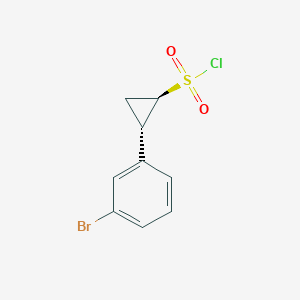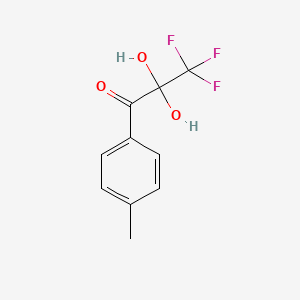![molecular formula C18H13ClFN5S B2906739 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206992-92-8](/img/structure/B2906739.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazol-2-yl group in the compound suggests potential use as an antimicrobial agent . It could be explored for its efficacy against a range of bacteria and fungi, contributing to the development of new antibiotics or antifungal medications .
Antiviral Applications
The structural similarity to known antiviral thiazole compounds indicates that this compound could be investigated for its antiviral activity . It may be particularly useful in the synthesis of new drugs targeting specific viruses, including those causing plant diseases .
Anti-inflammatory Properties
Thiazoles also exhibit anti-inflammatory effects. This compound could be studied for its potential to reduce inflammation, which is beneficial in treating diseases like arthritis or inflammatory bowel disease (IBD) .
Antitumor and Cytotoxicity
The thiazole moiety is associated with antitumor and cytotoxic activities. Research could focus on the compound’s ability to inhibit the growth of cancer cells, making it a candidate for cancer therapy research .
Neuroprotective Effects
Given the biological activities of thiazole derivatives, this compound might be explored for its neuroprotective effects . It could contribute to treatments for neurodegenerative diseases by protecting neuronal cells from damage .
Antihypertensive Usage
Thiazole compounds have been linked to antihypertensive activity. This suggests the compound could be useful in the development of new blood pressure medications .
Analgesic Applications
The compound’s potential analgesic properties could be harnessed for pain relief. Research could aim to develop non-opioid painkillers based on this compound .
Agricultural Applications
While specific data on agricultural applications was not found, the antifungal and antiviral properties of thiazole derivatives suggest that this compound could be used in the development of pesticides or plant disease treatments .
Mechanism of Action
Target of Action
Compounds containing similar structures such as thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through electrophilic or nucleophilic substitution . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer progression, and microbial growth .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGQMLDVXDWBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-heptyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)


![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)



![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)


![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2906673.png)
![2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one](/img/structure/B2906674.png)
![6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid](/img/structure/B2906677.png)